N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide
Description
N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is a quinoline-based carboxamide derivative characterized by a halogen-rich substitution pattern. The quinoline core is substituted at positions 2, 4, and 6 with a carboxamide group, ethoxy group, and chlorine atom, respectively. The carboxamide side chain features a 4-bromo-3-methylphenyl moiety, contributing to its structural uniqueness. Quinoline carboxamides are a class of compounds extensively studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2/c1-3-25-18-10-17(23-16-7-4-12(21)9-14(16)18)19(24)22-13-5-6-15(20)11(2)8-13/h4-10H,3H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBSBUYMUJBAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This compound features a unique structure characterized by a bromophenyl group, a chloro group, and an ethoxy group attached to a quinoline core. Its potential applications span various fields, including medicinal chemistry, where it is being investigated for antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against several pathogens. The minimum inhibitory concentration (MIC) values for this compound were found to be remarkably low, indicating potent antimicrobial effects.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.23 | 0.26 |
| Escherichia coli | 0.30 | 0.35 |
The compound also exhibited biofilm inhibition capabilities against Staphylococcus aureus and Staphylococcus epidermidis, which is crucial in preventing chronic infections associated with biofilm-forming bacteria .
Anticancer Activity
The compound's anticancer properties have been investigated in various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cell growth regulation, leading to reduced proliferation rates in cancer cells.
- DNA Interaction : It binds to DNA, disrupting replication and transcription processes essential for cancer cell survival.
- Cellular Pathway Modulation : The compound affects signaling pathways that regulate apoptosis and cell cycle progression .
The mechanism of action of this compound involves:
- Binding to Enzymes : It inhibits enzyme activity crucial for microbial growth and cancer cell proliferation.
- DNA Interference : The compound disrupts DNA replication and transcription.
- Modulation of Cellular Pathways : It affects various signaling pathways that regulate cellular functions such as growth and survival.
Study on Antimicrobial Efficacy
In a study published in the ACS Omega, researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The study utilized time-kill assays and biofilm formation assays, confirming the compound's effectiveness against resistant strains of bacteria .
Cancer Cell Line Studies
A separate investigation focused on the anticancer properties of this compound in human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
This section compares N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide with two structurally related quinoline derivatives: Compound 35 (from ) and Compound 7f (from ). Key differences in substituents, biological activity, and physicochemical properties are highlighted.
Structural Features
Key Observations :
- Halogenation : The target compound’s 6-Cl and 4-Br substituents may enhance halogen bonding interactions with biological targets compared to Compound 35’s 6-F. Bromine’s larger atomic radius could improve target affinity but reduce solubility .
- Side Chain Diversity: The target’s bromo-methylphenyl group is distinct from Compound 35’s difluoropyrrolidinyl/morpholinopropyl side chains, which are designed to enhance solubility and bioavailability. Compound 7f’s benzyl ester and sulfonamido groups suggest a focus on hydrolytic stability .
Physicochemical Properties
Key Observations :
- The target compound’s higher halogen content and ethoxy group likely result in elevated lipophilicity (LogP), favoring tissue penetration but posing challenges for solubility.
- Compound 35’s morpholine and difluoropyrrolidine groups balance lipophilicity and solubility, aligning with its antimicrobial efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
